Molecular Property Differentiation: Lipophilicity (XLogP3) vs. Thiophen-3-yl Isomer
The target compound (thiophen-2-yl isomer) has a predicted partition coefficient (XLogP3) of 3.5 [1]. In contrast, its closest analog, 1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2097969-18-9), has a predicted XLogP3 of 3.7 . This quantifiable difference of 0.2 log units reflects the impact of the thiophene attachment point on the molecule's overall lipophilicity. The thiophen-3-yl isomer is more lipophilic, which can influence membrane permeability, metabolic clearance rates, and non-specific protein binding.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2097969-18-9), XLogP3 = 3.7 |
| Quantified Difference | Δ XLogP3 = 0.2 (comparator is slightly more lipophilic) |
| Conditions | Computed property based on molecular structure. |
Why This Matters
A difference in lipophilicity of 0.2 log units can be sufficient to alter a compound's in vitro ADME profile, affecting its ranking in cellular permeability assays and potentially its oral bioavailability, making the thiophen-2-yl isomer a tool for achieving lower lipophilicity in a series without changing the core scaffold.
- [1] Kuujia.com. 1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098132-16-0) Chemical and Physical Properties. Computed descriptor: XLogP3: 3.5. View Source
